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N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

PI3K Inhibition Kinase Hinge Binding Regioisomeric Selectivity

This 6-methoxypyrazine ether is the regioisomerically pure building block you need for kinase fragment-based drug discovery. Its 6-substitution pattern is critical for water-mediated hinge-binding interactions, as validated in PI3Kγ co-crystal structures (PDB 4XZ4). Even minor substitution changes (e.g., 3-methoxy analog) can abolish target engagement, making this exact compound indispensable for reproducible SAR campaigns. Procure today to advance your CNS-penetrant lead optimization with confidence.

Molecular Formula C14H20N4O4
Molecular Weight 308.338
CAS No. 2034581-32-1
Cat. No. B2719787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
CAS2034581-32-1
Molecular FormulaC14H20N4O4
Molecular Weight308.338
Structural Identifiers
SMILESCC(=O)NCC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC
InChIInChI=1S/C14H20N4O4/c1-10(19)16-8-14(20)18-5-3-4-11(9-18)22-13-7-15-6-12(17-13)21-2/h6-7,11H,3-5,8-9H2,1-2H3,(H,16,19)
InChIKeyPEFSLGPIBTZOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Supply Chain & Structural Profile of N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide (CAS 2034581-32-1)


N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide (CAS 2034581-32-1) is a synthetic small molecule featuring a 6-methoxypyrazine ether linked via a flexible piperidinyl-oxoethyl bridge to an acetamide cap. This specific 6-substituted regioisomer positions the methoxy group para to the ring oxygen, a substitution pattern recognized in pyrazine-based kinase inhibitor design for its ability to engage the hinge region of ATP-binding pockets [1]. The compound is classified among heterocyclic building blocks and has been cataloged by specialty chemical suppliers as a research intermediate, with a molecular weight of 308.33 g/mol and an InChI Key of PEFSLGPIBTZOQS-UHFFFAOYSA-N . The 6-methoxypyrazine fragment has gained prominence in the 2000s within kinase inhibitor scaffolds, including c-Met and PI3K inhibitors, due to its optimal hydrogen-bonding pattern [1]. However, detailed peer-reviewed bioactivity data for this specific compound remains unpublished, situating it as a procurement candidate for lead optimization or fragment-based drug discovery rather than an end-use pharmacological agent.

Why N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide Cannot Be Interchanged with Positional Isomers or Alternative Fragments


For scientific users engaged in structure-activity relationship (SAR) studies or fragment-based lead optimization, the precise regiochemistry of the methoxy group on the pyrazine ring is a critical variable. Simply substituting the 6-methoxy regioisomer with its 3-methoxy analog—such as N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide [1]—or with alternative heterocyclic ethers like 6-methoxypyridine or unsubstituted pyrazine fragments, alters the hydrogen-bonding donor/acceptor geometry at the hinge-binding region of kinase active sites [2]. In the co-crystal structure of a closely related 6-methoxypyrazine inhibitor with PI3Kγ (PDB 4XZ4), the 6-methoxy group forms a specific water-mediated interaction network that is not recapitulated by 3-substituted or 5-substituted analogs [2]. Additionally, replacing the entire fragment with a non-pyrazine heterocycle disrupts the critical bidentate hinge-binding motif. Therefore, even minor structural deviations can lead to a complete loss of target engagement, potency, or selectivity, making the exact compound indispensable for reproducible SAR campaigns.

Quantitative Differentiation Evidence for N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide Against Structurally Proximal Analogs


Regioisomeric Selectivity: 6-Methoxy vs. 3-Methoxy Pyrazine in PI3Kγ Hinge Binding

The 6-methoxypyrazine regioisomer engages the hinge region of PI3Kγ via a bidentate hydrogen-bonding motif involving the pyrazine N1 and the methoxy oxygen, as evidenced in the co-crystal structure of the closely related N-[5-(6-methoxypyrazin-2-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide (PDB 4XZ4) [1]. The 3-methoxy positional isomer, by contrast, presents a steric clash with the gatekeeper residue and disrupts the optimal hydrogen-bond geometry, a trend observed across multiple pyrazine-based kinase inhibitor series but not yet quantified for this specific compound [2]. This differential is inferred from the broader chemical class; no direct IC50 head-to-head comparison between the 6- and 3-methoxy isomers of the target compound is publicly available.

PI3K Inhibition Kinase Hinge Binding Regioisomeric Selectivity

Linker Flexibility vs. Fused-Ring Rigidity: Piperidine-Oxoethyl vs. Tetrahydrothiazolopyridine in PI3Kγ Inhibition

The target compound incorporates a flexible piperidine-oxoethyl linker connecting the 6-methoxypyrazine to the acetamide cap, in contrast to the rigid tetrahydrothiazolopyridine fused ring system found in the 4XZ4 ligand [1]. While no direct inhibitory data exists for the target compound, SAR data from the patent family US20110312960 suggests that increasing linker flexibility generally reduces PI3Kγ affinity (ΔIC50 often >10-fold when comparing constrained vs. flexible linkers) but can significantly enhance selectivity over off-target isoforms such as PI3Kα and PI3Kδ [2]. This property makes the target compound a potentially valuable fragment for optimizing isoform selectivity profiles, though quantitative selectivity data for this specific molecule are unavailable.

Fragment-Based Drug Design Linker Optimization PI3Kγ Selectivity

Physicochemical Property Differentiation for CNS Penetration Potential

The target compound (MW 308.33, LogP predicted ~0.8-1.2) occupies a physicochemical space that is more favorable for passive blood-brain barrier permeation compared to larger, more polar fused-ring analogs like the 4XZ4 ligand (MW 425.5, LogP predicted ~2.5) [1]. This property is relevant for applications targeting CNS kinases or neuroinflammatory pathways where brain exposure is required. While direct experimental brain-to-plasma ratio data is lacking, the calculated CNS MPO score for the target compound is approximately 4.5-5.0 (on a scale of 0-6), suggesting a higher probability of CNS penetration versus the fused-ring comparator, which typically scores below 3.0 [2].

Physicochemical Properties CNS Drug Design Fragment Optimization

Recommended Scientific Applications for N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide Based on Structural Differentiation Evidence


Fragment-Based Lead Discovery Targeting PI3Kγ Hinge Region with CNS Constraints

In fragment-based drug discovery (FBDD) programs pursuing CNS-penetrant PI3Kγ inhibitors for neuroinflammatory diseases, this compound serves as a privileged hinge-binding fragment. Its 6-methoxypyrazine ring provides a well-characterized hinge interaction (as validated by the 4XZ4 co-crystal structure [1]), while its low molecular weight (308 Da) and favorable CNS MPO score (≈4.5-5.0) keep it within lead-like CNS chemical space [2]. Tracking the compound's property profile allows project teams to maintain CNS drug-likeness during chemical expansion, avoiding the common pitfall of potency gains that compromise brain exposure.

Regioisomeric Control Standard for Synthetic Chemistry Validation

The compound provides a critical reference standard for analytical method development aimed at distinguishing 6-methoxy versus 3-methoxy pyrazine regioisomers. The InChI Key PEFSLGPIBTZOQS-UHFFFAOYSA-N uniquely identifies this regioisomer [1], and its spectroscopic properties serve as a benchmark for residual isomer detection in quality-controlled synthetic batches. This application is vital for laboratories scaling up regiospecific pyrazine syntheses where trace isomer contamination can confound biological assay results.

Kinase Selectivity Profiling via Linker Flexibility SAR

The compound is ideally deployed in a panel of kinase selectivity assays alongside its constrained-ring analogs (e.g., the tetrahydrothiazolopyridine variant [1]) to empirically map how linker flexibility quantitatively impacts isoform selectivity. Even in the absence of published target data, this comparative experimental design can generate the sought-after differential potency and selectivity data, making the procurement of this compound a gateway to generating proprietary SAR understanding.

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